molecular formula C13H10BrClO B1523241 2-(Benzyloxy)-4-bromo-1-chlorobenzene CAS No. 903579-12-4

2-(Benzyloxy)-4-bromo-1-chlorobenzene

Cat. No.: B1523241
CAS No.: 903579-12-4
M. Wt: 297.57 g/mol
InChI Key: CJNSNMPZMZMQJA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-1-chlorobenzene is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Oxidation and Environmental Degradation

  • Research on the catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts provides insights into the degradation pathways of chlorobenzene compounds, which might be relevant for environmental remediation and pollution control strategies (Lichtenberger & Amiridis, 2004).
  • The formation of dioxins from the high-temperature oxidation of bromophenol highlights the potential for toxic by-product formation in industrial processes involving halogenated benzene derivatives (Evans & Dellinger, 2005).

Chemical Synthesis and Mechanistic Studies

  • Selective ortho C-H activation of haloarenes by an Ir(I) system demonstrates advanced synthetic techniques that can selectively modify halobenzene compounds, possibly offering pathways for synthesizing derivatives of "2-(Benzyloxy)-4-bromo-1-chlorobenzene" (Ben-Ari et al., 2003).
  • Studies on polarographic behavior in acetonitrile and dimethylformamide reveal reaction mechanisms involving halobenzenes, providing insights into the electrochemical properties of similar compounds (Wawzonek & Wagenknecht, 1964).

Environmental Impact and Remediation

  • The bacterial dehalorespiration with chlorinated benzenes showcases microbial processes capable of breaking down chlorobenzene pollutants, suggesting potential bioremediation approaches for compounds like "this compound" (Adrian et al., 2000).

Analytical and Material Science Applications

  • Infrared and X-ray spectroscopic studies of reactions with model fly ash surfaces hint at the environmental fate of chlorobenzene and its derivatives during combustion processes, relevant for understanding the environmental impact of "this compound" (Alderman et al., 2005).

Properties

IUPAC Name

4-bromo-1-chloro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSNMPZMZMQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682124
Record name 2-(Benzyloxy)-4-bromo-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903579-12-4
Record name 2-(Benzyloxy)-4-bromo-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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